molecular formula C92H172O16 B12645306 Sucrose pentapalmitate CAS No. 29063-58-9

Sucrose pentapalmitate

Cat. No.: B12645306
CAS No.: 29063-58-9
M. Wt: 1534.3 g/mol
InChI Key: IHQGOKKTXWUOEP-DXYJINGISA-N
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Description

Sucrose pentapalmitate is an ester derived from sucrose and palmitic acid. It is a non-ionic surfactant known for its emulsifying, dispersing, and solubilizing properties. This compound is used in various industries, including cosmetics, pharmaceuticals, and food processing, due to its ability to stabilize emulsions and enhance the texture of products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose pentapalmitate is synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Sucrose pentapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of sucrose and palmitic acid .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Oxidation: Strong oxidizing agents like potassium permanganate

    Reduction: Reducing agents such as lithium aluminum hydride

Major Products Formed

    Hydrolysis: Sucrose and palmitic acid

    Oxidation: Carboxylic acids and other oxidized derivatives

    Reduction: Alcohols and other reduced derivatives

Mechanism of Action

The mechanism of action of sucrose pentapalmitate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, forming micelles that encapsulate the hydrophobic components. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monopalmitate
  • Sucrose dipalmitate
  • Sucrose tripalmitate
  • Sucrose tetrapalmitate

Comparison

Sucrose pentapalmitate is unique due to its higher degree of esterification compared to other sucrose esters. This higher degree of esterification provides better emulsifying and solubilizing properties, making it more effective in stabilizing emulsions and enhancing the texture of products .

Properties

CAS No.

29063-58-9

Molecular Formula

C92H172O16

Molecular Weight

1534.3 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-hexadecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C92H172O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-81(94)101-77-80-88(104-83(96)73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)90(106-85(98)75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)92(107-80,78-102-82(95)72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)108-91-89(87(100)86(99)79(76-93)103-91)105-84(97)74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h79-80,86-91,93,99-100H,6-78H2,1-5H3/t79-,80-,86-,87+,88-,89-,90+,91-,92+/m1/s1

InChI Key

IHQGOKKTXWUOEP-DXYJINGISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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